4-Oxo-4-pyren-1-yl-butyric acid
Overview
Description
4-Oxo-4-pyren-1-yl-butyric acid is a useful research compound. Its molecular formula is C20H14O3 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407628. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-Oxo-4-pyren-1-yl-butyric acid has been used as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. Its application in UV-light-triggered permselective transport of ionic species through these channels demonstrates its potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Electrochemical Fabrication of Fluorescent Polymeric Film
The compound has been characterized and polymerized into a fluorescent polypyrrole film, indicating an increase in fluorescence properties with increased polymer thickness. This highlights its utility in the development of novel materials with enhanced optical properties (Ding et al., 2008).
Photoactivatable Prodrugs
Investigations into coumarin fused oxazoles as photosensitive units for carboxylic acid groups have utilized derivatives of this compound. This research is significant for the development of ester conjugates of butyric acid, with potential applications in the creation of photoactivatable prodrugs (Soares et al., 2017).
Tuning Spin-Transition Properties
Research into pyrene-decorated 2,6-bispyrazolylpyridine based Fe(II) complexes has demonstrated the influence of pyrene substitution on spin-transition behavior. This underscores the compound's role in developing materials with reversible spin transitions, relevant in the field of material science (González-Prieto et al., 2011).
Optical Oxygen Sensor Coating
A pyrene derivative synthesized from 1-pyrene butyric acid has shown potential as an oxygen sensor. Its application in pressure-sensitive paints for wind tunnel models demonstrates its significance in aerodynamic testing and analysis (Basu et al., 2005).
Mechanism of Action
Target of Action
It has been used in the discovery of inhibitors of the protein-protein interaction between the hiv-1 proteins and normal cell proteins .
Mode of Action
It’s known to be used for fluorescent detection of serum albumins and trypsin molecules in fluorescent spectroscopy . This suggests that it may interact with these proteins, possibly altering their function or structure.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
It’s known to be used for fluorescent detection of serum albumins and trypsin molecules in fluorescent spectroscopy , suggesting it may have some effect on these proteins.
Action Environment
It’s recommended to be stored in a dry, room temperature environment .
Safety and Hazards
The safety data sheet for 4-Oxo-4-pyren-1-yl-butyric acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Biochemical Analysis
Biochemical Properties
It is known to be used for fluorescent detection of serum albumins and trypsin molecules in fluorescent spectroscopy . It is also used in the discovery of inhibitors of the protein-protein interaction between the HIV-1 proteins and normal cell proteins .
Cellular Effects
Given its use in the discovery of inhibitors of protein-protein interactions, it may influence cell function by modulating these interactions .
Molecular Mechanism
Given its use in the discovery of inhibitors of protein-protein interactions, it may exert its effects at the molecular level by binding to proteins and inhibiting their interactions .
Temporal Effects in Laboratory Settings
It is known to have a melting point of 184 °C (dec.) (lit.) and a boiling point of 383.36°C (rough estimate) .
Properties
IUPAC Name |
4-oxo-4-pyren-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQTWWVKREOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225950 | |
Record name | gamma-Oxopyrene-1-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-60-7 | |
Record name | γ-Oxo-1-pyrenebutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7499-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Oxopyrene-1-butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7499-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | gamma-Oxopyrene-1-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | γ-oxopyrene-1-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Oxo-4-pyren-1-yl-butyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV295N6ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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